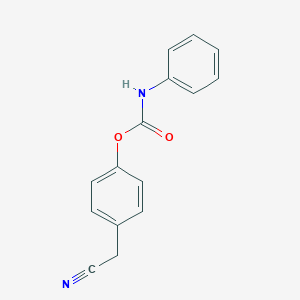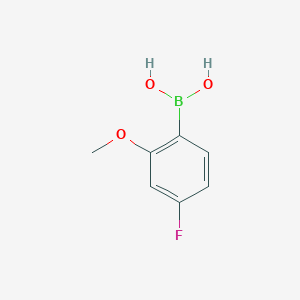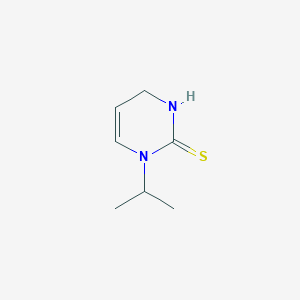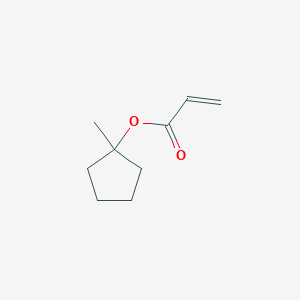
1-Methylcyclopentyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclopentyl prop-2-enoate is an organic compound with the molecular formula C9H14O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylcyclopentyl prop-2-enoate can be synthesized through the esterification of 1-methylcyclopentanol with acrylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-Methylcyclopentyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enoate group to an alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The enoate group can participate in nucleophilic substitution reactions, forming different esters or amides depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Saturated alkanes.
Substitution: Various esters and amides.
Scientific Research Applications
1-Methylcyclopentyl prop-2-enoate has been studied for its role in drug development, particularly as an anticancer and anti-inflammatory agent. It has shown potential in preclinical studies, and clinical trials are ongoing to evaluate its safety and efficacy in humans. Additionally, it is used in the synthesis of photoresist materials for photolithography in the semiconductor industry .
Mechanism of Action
The enoate group in 1-Methylcyclopentyl prop-2-enoate is highly reactive, allowing it to participate in numerous chemical transformations. The compound exerts its effects by interacting with molecular targets such as enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Similar in structure but lacks the cyclopentyl group.
Ethyl acrylate: Similar in structure but has an ethyl group instead of a cyclopentyl group.
Cyclopentyl acrylate: Similar but lacks the methyl group on the cyclopentyl ring.
Uniqueness
1-Methylcyclopentyl prop-2-enoate is unique due to the presence of both a cyclopentyl ring and a methyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.
Properties
IUPAC Name |
(1-methylcyclopentyl) prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-8(10)11-9(2)6-4-5-7-9/h3H,1,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUZLQBNYANGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)OC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571428 |
Source


|
| Record name | 1-Methylcyclopentyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178889-49-1 |
Source


|
| Record name | 1-Methylcyclopentyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
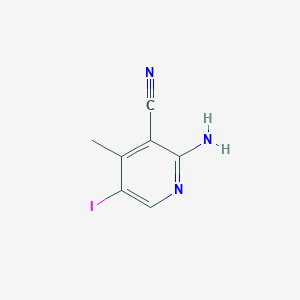
![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)
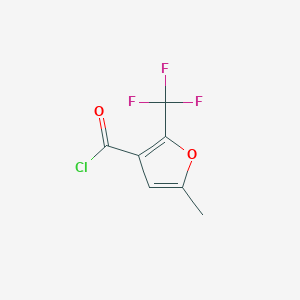
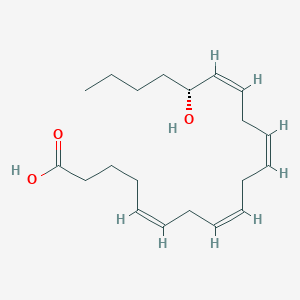
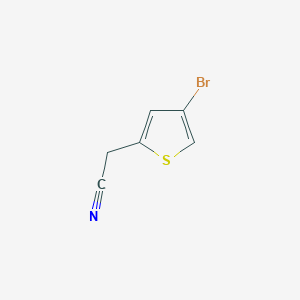
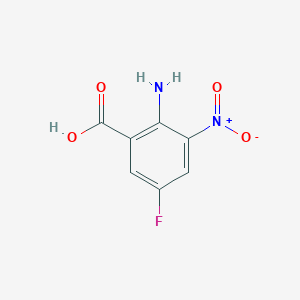
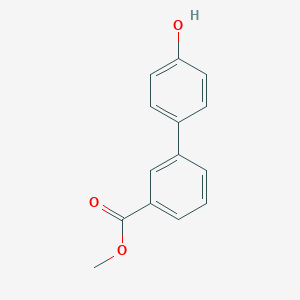
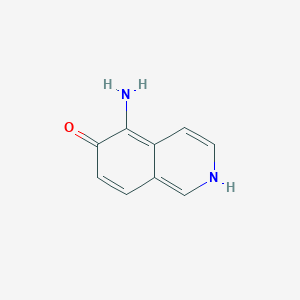
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)

